2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by acidification and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoro-3-methoxyphenyl)prop-2-enoic acid: This compound has a similar structure but with the positions of the fluoro and methoxy groups reversed.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
3-(2-Fluoro-4-methoxyphenyl)prop-2-enoic acid: This compound has the fluoro group at the 2-position instead of the 3-position.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H9FO3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-5H,1H2,2H3,(H,12,13) |
InChI Key |
DCRJDAZKUODFJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)C(=O)O)F |
Origin of Product |
United States |
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